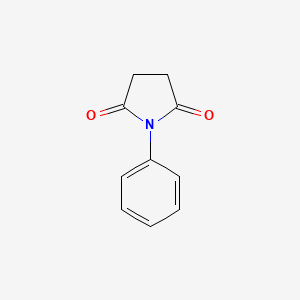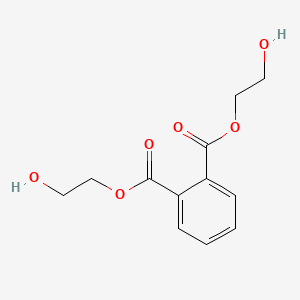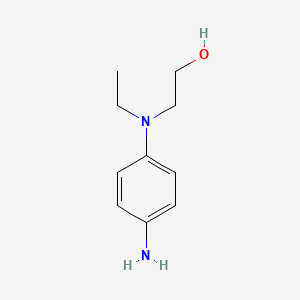
2,2-Diphenyltetrahydrofuran
Descripción general
Descripción
El Difeniltetrahidrofurano es un compuesto orgánico con la fórmula molecular C16H16O. Se caracteriza por un anillo de tetrahidrofurano sustituido con dos grupos fenilo. Este compuesto es conocido por sus propiedades químicas únicas y se utiliza comúnmente en la síntesis orgánica y en diversas aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Difeniltetrahidrofurano se puede sintetizar a través de varios métodos, incluidas las reacciones de hidrogenación y ciclación. Un método común implica la hidrogenación del estireno y el fenol en presencia de gas hidrógeno, lo que da como resultado la formación de Difeniltetrahidrofurano .
Métodos de Producción Industrial: En entornos industriales, el Difeniltetrahidrofurano se produce utilizando reactores de hidrogenación a gran escala. El proceso normalmente implica el uso de catalizadores como el paladio o el platino para facilitar la reacción de hidrogenación. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Difeniltetrahidrofurano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar cetonas o alcoholes correspondientes.
Reducción: Se puede reducir para formar hidrocarburos más simples.
Sustitución: Puede sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, ácidos y bases en condiciones específicas
Principales Productos Formados:
Oxidación: Formación de cetonas y alcoholes.
Reducción: Formación de hidrocarburos.
Sustitución: Formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El Difeniltetrahidrofurano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como catalizador o intermedio en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con las biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y desarrollo de fármacos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del Difeniltetrahidrofurano implica su interacción con dianas y vías moleculares específicas. Por ejemplo, se ha identificado como un antagonista de TRPV3, lo que significa que puede inhibir la actividad del canal TRPV3. Esta interacción puede modular varios procesos fisiológicos y tiene implicaciones potenciales en aplicaciones terapéuticas .
Compuestos Similares:
- 3,4-Difeniltetrahidrofurano
- Anhídrido difenilborónico
Comparación: El Difeniltetrahidrofurano es único debido a su patrón de sustitución específico en el anillo de tetrahidrofurano, que le confiere propiedades químicas y reactividad distintas. En comparación con el 3,4-Difeniltetrahidrofurano, el Difeniltetrahidrofurano tiene diferente regioselectividad y potencial de funcionalización. El anhídrido difenilborónico, por otro lado, exhibe un comportamiento químico y aplicaciones diferentes .
Comparación Con Compuestos Similares
- 3,4-Diphenyltetrahydrofuran
- Diphenylboronic anhydride
Comparison: Diphenyltetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. Compared to 3,4-diphenyltetrahydrofuran, diphenyltetrahydrofuran has different regioselectivity and functionalization potential. Diphenylboronic anhydride, on the other hand, exhibits different chemical behavior and applications .
Propiedades
IUPAC Name |
2,2-diphenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRSPOWNRLCCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237245 | |
| Record name | 2,2-Diphenyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887-15-0 | |
| Record name | Tetrahydro-2,2-diphenylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenyltetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenyltetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Diphenyltetrahydrofuran interact with biological systems, specifically concerning calcium signaling?
A: Research suggests that this compound acts as a direct inhibitor of store-operated calcium entry channels (SOCC) in human platelets. [] This means it can block the influx of calcium ions into cells, even when these channels are activated by depletion of intracellular calcium stores. Interestingly, it doesn't seem to affect calcium mobilization induced by thapsigargin, suggesting its action is specific to SOCC and not other calcium channels. [] Additionally, research indicates that this compound does not affect plasma membrane stretch-induced intracellular calcium signaling in Merkel cells, suggesting that it may not interact with all types of mechanosensitive ion channels. []
Q2: What is the conformational flexibility of the this compound ring system, and how does this relate to its biological activity?
A: Studies using X-ray crystallography have shown that the five-membered ring in this compound derivatives can adopt different conformations. [] Specifically, substitutions on the tetrahydrofuran ring seem to influence its puckering, with the C atom connected to the hydroxy group adopting either an E3 envelope or a 4T3 twist conformation. [] While the studies don't directly correlate these conformational differences to biological activity, it highlights the flexibility of the ring system, which could be relevant for its interactions with biological targets.
Q3: Are there any known structure-activity relationships (SAR) for this compound derivatives?
A: While limited information is available from the provided abstracts, one study mentions that compounds structurally similar to this compound, such as diphenylboronic anhydride and this compound, also inhibited calcium influx in platelets. [] This observation suggests that the diphenyl moiety and the tetrahydrofuran ring are likely important for the inhibitory activity. Further research is needed to establish a comprehensive SAR and understand the specific structural features crucial for activity and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)






